

# In-depth Technical Guide: Pharmacokinetics and DMPK Properties of SHR902275 in Preclinical Models

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Compound of Interest		
Compound Name:	SHR902275	
Cat. No.:	B12411302	Get Quote

Disclaimer: The following guide is a template demonstrating the structure and content of a comprehensive technical whitepaper on the preclinical pharmacokinetics and Drug Metabolism and Pharmacokinetics (DMPK) properties of a hypothetical compound, **SHR902275**. The data and experimental details presented are illustrative and not based on actual studies of a compound with this designation, as no public data was found for **SHR902275**.

### Introduction

**SHR902275** is a novel investigational compound under development. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, collectively known as DMPK, is critical for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This document provides a comprehensive overview of the preclinical DMPK and pharmacokinetic properties of **SHR902275**, based on a series of in vitro and in vivo studies in relevant animal models. The primary objective of these studies was to characterize the PK profile, identify potential metabolic pathways, and assess the compound's suitability for further development.

# In Vitro DMPK Profile Metabolic Stability



The metabolic stability of **SHR902275** was assessed in liver microsomes from various species (mouse, rat, dog, monkey, and human) to evaluate its susceptibility to phase I metabolism.

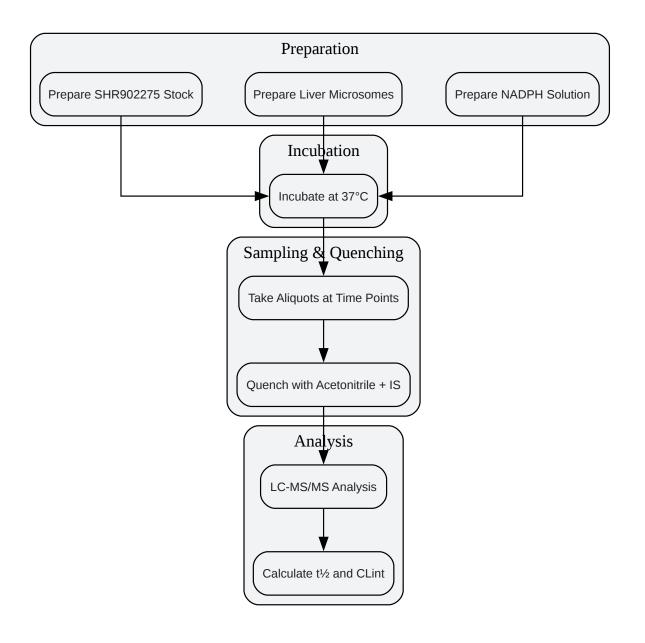
- Incubation: SHR902275 (1 μM) was incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
- Sampling: Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
- Analysis: The concentration of SHR902275 was determined by liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

#### Data Summary:

Species	In Vitro Half-life (t½, min)	Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse	15.2	45.6
Rat	28.9	24.0
Dog	45.1	15.4
Monkey	55.8	12.4
Human	68.3	10.1

Experimental Workflow Diagram:





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Caption: Workflow for In Vitro Metabolic Stability Assay.

# **Plasma Protein Binding**



The extent of **SHR902275** binding to plasma proteins was determined using rapid equilibrium dialysis (RED).

- Preparation: SHR902275 was added to plasma from various species (mouse, rat, dog, monkey, and human) to a final concentration of 1 μM.
- Dialysis: The plasma samples were dialyzed against a phosphate buffer (100 mM, pH 7.4)
   using a RED device at 37°C for 4 hours.
- Analysis: The concentrations of SHR902275 in the plasma and buffer compartments were measured by LC-MS/MS.
- Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

#### Data Summary:

Species	Protein Binding (%)	Fraction Unbound (fu)
Mouse	98.5	0.015
Rat	99.1	0.009
Dog	97.8	0.022
Monkey	98.2	0.018
Human	99.5	0.005

# In Vivo Pharmacokinetics Pharmacokinetics in Rats

- Animals: Male Sprague-Dawley rats (n=3 per group).
- Dosing: SHR902275 was administered as a single intravenous (IV) bolus (1 mg/kg) or by oral gavage (10 mg/kg).



- Blood Sampling: Blood samples were collected at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Plasma Preparation: Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed to determine key PK parameters.

#### Data Summary:

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	1250	450
Tmax (h)	0.083	1.0
AUC <sub>0</sub> -t (ng <i>h/mL</i> )	1875	2810
AUC <sub>0</sub> -inf (ngh/mL)	1920	2950
t½ (h)	3.5	4.1
CL (mL/min/kg)	8.7	-
Vdss (L/kg)	2.5	-
Bioavailability (%)	-	15.4

# **Pharmacokinetics in Cynomolgus Monkeys**

- Animals: Male cynomolgus monkeys (n=3 per group).
- Dosing: **SHR902275** was administered as a single intravenous (IV) infusion over 30 minutes (0.5 mg/kg) or by oral gavage (5 mg/kg).
- Blood Sampling: Blood samples were collected at predose and at various time points up to 48 hours post-dose.



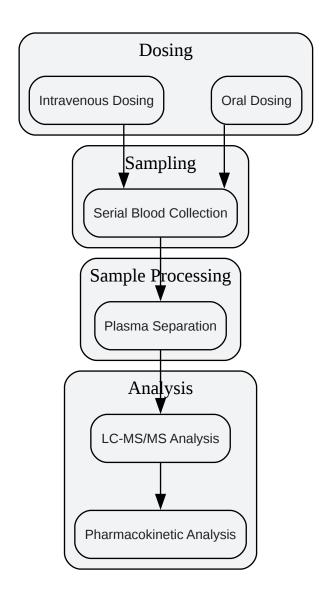
- Plasma Preparation: Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of SHR902275 were determined by LC-MS/MS.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed.

#### Data Summary:

Parameter	Intravenous (0.5 mg/kg)	Oral (5 mg/kg)
Cmax (ng/mL)	850	210
Tmax (h)	0.5	2.0
AUC <sub>0</sub> -t (ngh/mL)	2125	1910
AUC <sub>0</sub> -inf (ngh/mL)	2200	2050
t½ (h)	6.8	7.5
CL (mL/min/kg)	3.8	-
Vdss (L/kg)	1.9	-
Bioavailability (%)	-	18.6

Pharmacokinetic Study Workflow:





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Caption: In Vivo Pharmacokinetic Study Workflow.

## **Discussion and Conclusion**

The preclinical DMPK and pharmacokinetic profile of **SHR902275** has been characterized in vitro and in two animal species. The compound exhibits moderate to low intrinsic clearance across species in liver microsomes, with the longest half-life observed in human microsomes. Plasma protein binding is high across all species tested.

In vivo, **SHR902275** demonstrates low to moderate clearance and a volume of distribution suggesting some tissue distribution. The oral bioavailability was found to be low in both rats







and monkeys. These findings provide a foundational understanding of the pharmacokinetic properties of **SHR902275** and will be instrumental in guiding the design of first-in-human clinical studies. Further studies are warranted to fully elucidate the metabolic pathways and excretion routes of **SHR902275**.

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